5-Propylisoxazole-4-carbonyl chloride
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Overview
Description
5-Propylisoxazole-4-carbonyl chloride is a heterocyclic compound containing an oxazole ring substituted with a propyl group at the 5-position and a carbonyl chloride group at the 4-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylisoxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of the final products. The use of heterogeneous reagents like manganese dioxide in packed reactors allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Propylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: The major products are the substituted oxazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Propylisoxazole-4-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propylisoxazole-4-carbonyl chloride involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. The carbonyl chloride group can undergo nucleophilic substitution, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A precursor in the synthesis of oxazoles, containing a five-membered ring with nitrogen and oxygen atoms.
Thiazole: A heterocyclic compound similar to oxazole but with a sulfur atom instead of oxygen.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
5-Propylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
75705-99-6 |
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Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
5-propyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO2/c1-2-3-6-5(7(8)10)4-9-11-6/h4H,2-3H2,1H3 |
InChI Key |
PVOAUAGSWWTCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NO1)C(=O)Cl |
Origin of Product |
United States |
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